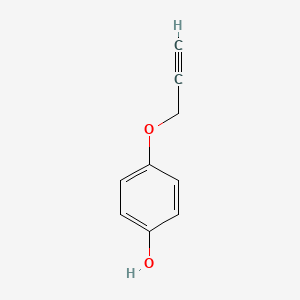

4-Prop-2-ynyloxy-phenol

Cat. No. B7860369

M. Wt: 148.16 g/mol

InChI Key: INSNDGAXTKABBR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04537903

Procedure details

Hydroquinone (49.6 g; 450 mM) was dissolved in 700 ml of anhydrous acetone in a two liter, 3-necked, round bottom flask equipped with reflux condensor, air stirrer and nitrogen bubbler. Potassium carbonate (65.6 g; 460 mM) was ground finely and then added to the reaction followed by propargylbromide (53.6 g; 450 mM). The reaction was heated at reflux for three days, cooled to room temperature, filtered and the solvent removed. The residue was taken up in ether and extracted three times with 2.5 N aqueous sodium hydroxide. The basic layers were acidified with concentrated hydrochloric acid while adding ice and extracted twice with ether. The combined ethereal layers were dried over magnesium sulfate, charcoal was added, and the mixture was filtered through celite. The solvent was removed in vacuo and the remaining dark brown sludge was purified by chromatography in two portions on a Waters Prep 500 equipped with two silica gel cartridges and eluted with 20% ethyl acetate in hexane after injecting in ether solution. This produced 21.4 g (64% of theory) of the desired p-propargyloxyphenol.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].C(=O)([O-])[O-].[K+].[K+].[CH2:15](Br)[C:16]#[CH:17]>CC(C)=O>[CH2:17]([O:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[C:16]#[CH:15] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

49.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC=C(O)C=C1

|

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

65.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

53.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)Br

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3-necked, round bottom flask equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux condensor, air stirrer and nitrogen bubbler

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for three days

|

|

Duration

|

3 d

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with 2.5 N aqueous sodium hydroxide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

while adding ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted twice with ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ethereal layers were dried over magnesium sulfate, charcoal

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was filtered through celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the remaining dark brown sludge was purified by chromatography in two portions on a Waters Prep 500

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with two silica gel cartridges

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with 20% ethyl acetate in hexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C#C)OC1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |